![molecular formula C19H11Cl3N4O3S2 B11713993 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of Benzothiadiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonation: Introduction of the sulfonamide group to the benzothiadiazole core.
Chlorination: Chlorination of the benzene ring at specific positions.
Amidation: Coupling of the chlorinated benzothiadiazole with 3,4-dichloroaniline to form the final benzamide structure.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur, potentially affecting the sulfonamide group.
Substitution: Various substitution reactions can take place, especially on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites and blocking enzyme activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar core structures but different functional groups.
Chlorobenzamides: Benzamide derivatives with chlorine substitutions.
Uniqueness
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H11Cl3N4O3S2 |
|---|---|
分子量 |
513.8 g/mol |
IUPAC 名称 |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H11Cl3N4O3S2/c20-10-4-7-15(12(8-10)19(27)23-11-5-6-13(21)14(22)9-11)26-31(28,29)17-3-1-2-16-18(17)25-30-24-16/h1-9,26H,(H,23,27) |
InChI 键 |
JAEDBTTYEUJZJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


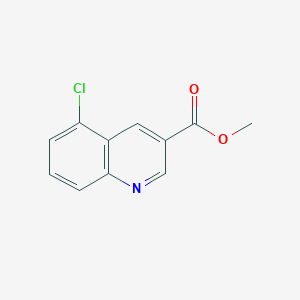
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
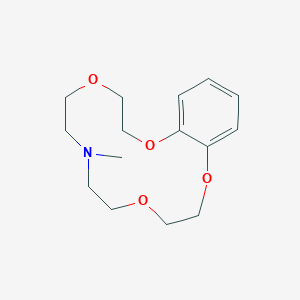
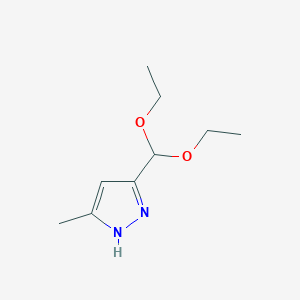
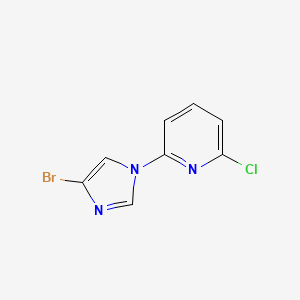
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
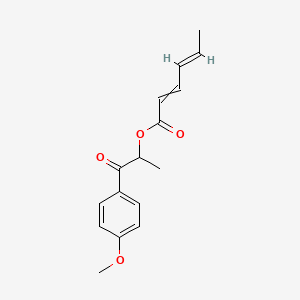
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
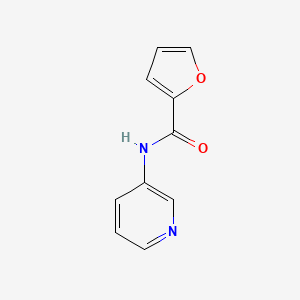
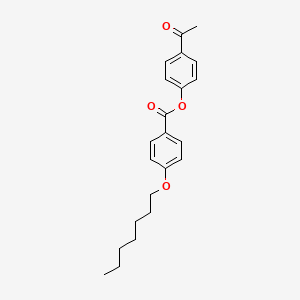
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
